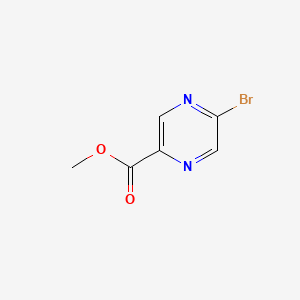
2',4'-Dimethylbiphenyl-3-carboxylic acid
Übersicht
Beschreibung
2’,4’-Dimethylbiphenyl-3-carboxylic acid is a chemical compound with the linear formula C15H14O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2’,4’-Dimethylbiphenyl-3-carboxylic acid is represented by the linear formula C15H14O2 .Physical And Chemical Properties Analysis
Carboxylic acids, such as 2’,4’-Dimethylbiphenyl-3-carboxylic acid, are weak acids. They are many orders of magnitude stronger than the corresponding alcohols .Wissenschaftliche Forschungsanwendungen
1. Catalytic Studies and Molecular Modeling
The study by Titinchi, Kamounah, and Abbo (2007) discusses the catalytic acetylation of 4,4′-dimethylbiphenyl, which is closely related to 2',4'-Dimethylbiphenyl-3-carboxylic acid. This research involved various experimental conditions and solvents, highlighting the chemical reactivity and selectivity in producing mono- and di-acetyl derivatives. The study is significant for understanding the catalytic processes involving dimethylbiphenyl derivatives and their conversion to carboxylic acids, which is relevant for industrial chemical synthesis (Titinchi, Kamounah, & Abbo, 2007).
2. Photoremovable Protecting Group for Carboxylic Acids
Klan, Zabadal, and Heger (2000) introduced a photoremovable protecting group for carboxylic acids, which has implications for the study of 2',4'-Dimethylbiphenyl-3-carboxylic acid. Their research demonstrated that direct photolysis of various dimethylphenacyl esters leads to the formation of corresponding carboxylic acids. This is crucial for understanding light-induced reactions in carboxylic acids and their derivatives (Klan, Zabadal, & Heger, 2000).
3. Photooxidation in Natural Seawater
The paper by Anba-Lurot, Guiliano, Doumenq, and Mille (1995) explores the photooxidation of dimethylbiphenyls in natural seawater, which relates to the behavior of 2',4'-Dimethylbiphenyl-3-carboxylic acid in marine environments. This research provides insights into the environmental impact and degradation pathways of similar compounds under natural conditions (Anba-Lurot, Guiliano, Doumenq, & Mille, 1995).
4. Optical Resolution in Synthetic Chemistry
Kanoh, Muramoto, Kobayashi, Motoi, and Suda (1987) presented a method for synthesizing and resolving axially dissymmetric dimethylbiphenyl dicarboxylic acid. This research contributes to the field of chiral synthesis and optical resolution, which is relevant for the production and study of enantiomerically pure forms of 2',4'-Dimethylbiphenyl-3-carboxylic acid (Kanoh et al., 1987).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-7-14(11(2)8-10)12-4-3-5-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMORCGAQBRIKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656543 | |
| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dimethylbiphenyl-3-carboxylic acid | |
CAS RN |
1170419-33-6 | |
| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)
![3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418284.png)
![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)

![2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol](/img/structure/B1418289.png)


![Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate](/img/structure/B1418293.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)


![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)
![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)